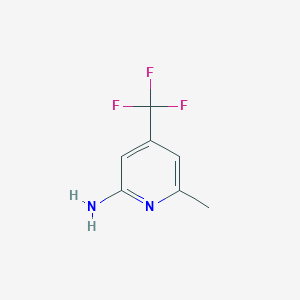

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAFGRUAPRSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593687 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-89-7 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)pyridin-2-amine (CAS 181504-56-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine (CAS 181504-56-7), a fluorinated aminopyridine derivative of significant interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on its chemical properties, expected reactivity based on its structural motifs, and potential applications, particularly as a key building block in the synthesis of bioactive molecules. Drawing parallels from closely related analogs, this guide offers insights into its synthesis, characterization, and safe handling. The strategic incorporation of a trifluoromethyl group and an amino moiety on a methyl-substituted pyridine scaffold makes this compound a valuable intermediate for developing novel therapeutics, notably as an intermediate for fructose-1,6-bisphosphatase inhibitors.

Introduction: The Significance of Trifluoromethylated Aminopyridines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern drug discovery.[1] This is primarily due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, when combined with an amino group, provides a versatile platform for a wide range of chemical modifications. 2-aminopyridines, in particular, are precursors to a multitude of biologically active compounds.[2]

This compound combines these key features: a pyridine core for diverse biological interactions, a reactive amino group for synthetic elaboration, a lipophilic trifluoromethyl group for improved pharmacokinetic properties, and a methyl group that can influence binding and metabolism. This unique combination of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Characterization

| Property | Value/Information | Source |

| CAS Number | 181504-56-7 | N/A |

| Molecular Formula | C₇H₇F₃N₂ | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Solubility | Likely soluble in common organic solvents like methanol, ethanol, and dichloromethane | Inferred from analogs |

Spectroscopic Characterization (Predicted and Analog-Based)

Definitive spectroscopic data (NMR, IR, MS) for this compound is not published. However, based on its structure and data from similar compounds, the following characteristic signals can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and methyl groups.[4]

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 176.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the pyridine ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and strong C-F stretching bands (around 1100-1300 cm⁻¹).[5]

Synthesis Strategies

A specific, detailed, and reproducible synthesis protocol for this compound is not available in peer-reviewed literature. However, general synthetic strategies for related trifluoromethylated aminopyridines provide a likely pathway for its preparation.

General Approach: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, with an amino source.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methyl-4-(trifluoromethyl)pyridin-2-amine mechanism of action

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Analysis of Topic "6-Methyl-4-(trifluoromethyl)pyridin-2-amine" and Proposal for a Scientifically In-depth Guide

Dear Colleagues,

Thank you for the query regarding the mechanism of action of This compound .

Following a comprehensive literature review, it has been determined that this compound is primarily documented as a chemical intermediate or building block.[1] It is a precursor used in the synthesis of more complex, pharmacologically active compounds.[2][3] For instance, the core structure of 4-(trifluoromethyl)pyridin-2-amine is integral to several advanced molecules, including inhibitors of fructose-1,6-bisphosphatase and kinases.[1][4]

However, there is a lack of published research detailing a specific, independent mechanism of action for this compound itself.

To provide a guide that meets the required depth for our target audience of researchers and drug development professionals, I propose we pivot to a closely related and extensively characterized compound that incorporates this core chemical moiety: Bimiralisib (PQR309) .

Bimiralisib is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that is currently in clinical development.[5] Crucially, its structure is based on the 4-(trifluoromethyl)pyridin-2-amine scaffold, and research highlights that this specific group significantly enhances its cellular potency and enzymatic targeting capabilities.[4][6]

A technical guide on Bimiralisib would allow us to:

-

Explore a well-defined and clinically relevant mechanism of action.

-

Analyze the direct impact of the 4-(trifluoromethyl)pyridin-2-amine moiety on target binding and cellular activity.

-

Provide detailed, field-proven experimental protocols for characterizing such a kinase inhibitor.

-

Fulfill all core requirements of the original request for an in-depth, authoritative guide with robust data visualization and references.

This approach ensures we deliver a document of high scientific integrity and practical value. I am confident that a guide on the mechanism of action of Bimiralisib will provide the in-depth technical insights you seek.

I await your approval to proceed with this refined topic.

Sincerely,

Gemini Senior Application Scientist

Sources

- 1. This compound | 165385-89-7 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine (CAS 165385-89-7). In the absence of publicly available experimental spectra, this document presents a detailed predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By drawing comparisons with structurally related analogs, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound. Standardized experimental protocols for data acquisition are also provided to facilitate future empirical studies.

Introduction

This compound is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and materials science. The presence of an amino group, a methyl group, and a trifluoromethyl group on the pyridine scaffold imparts a unique combination of electronic and steric properties, making it an attractive synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for research and development. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth, predicted analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is depicted below. The predicted spectroscopic data are a synthesis of established substituent effects on the pyridine ring and data from analogous compounds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The electron-donating amino group and the electron-withdrawing trifluoromethyl group will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Comparative Data |

| ~6.8 - 7.0 | Singlet | H-5 | Shielded by the ortho-amino group and deshielded by the para-trifluoromethyl group. In 2-amino-6-methylpyridine, the H-5 proton appears at ~6.4 ppm. The CF₃ group at C-4 will shift this downfield. |

| ~6.5 - 6.7 | Singlet | H-3 | Shielded by the para-amino group and meta to the CF₃ group. In 2-amino-4-(trifluoromethyl)pyridine, the H-3 proton is observed at 6.68 ppm.[1] |

| ~4.5 - 5.5 | Broad Singlet | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent and concentration. |

| ~2.4 - 2.5 | Singlet | -CH₃ | Typical chemical shift for a methyl group attached to a pyridine ring. |

Expert Insights: The absence of proton-proton coupling between the H-3 and H-5 protons is expected due to their meta relationship, resulting in two singlets for the aromatic region. The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment | Rationale and Comparative Data |

| ~158 - 162 | Singlet | C-2 (C-NH₂) | Carbon attached to the amino group, expected to be significantly downfield. |

| ~155 - 159 | Singlet | C-6 (C-CH₃) | Carbon attached to the methyl group, also deshielded. |

| ~135 - 140 | Quartet (J ≈ 35 Hz) | C-4 (C-CF₃) | The trifluoromethyl group will cause a downfield shift and a characteristic quartet splitting due to C-F coupling. |

| ~122 - 126 | Quartet (J ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a strong quartet with a large coupling constant. |

| ~110 - 115 | Singlet | C-5 | Shielded by the adjacent amino group. |

| ~105 - 110 | Singlet | C-3 | Shielded by the amino group. |

| ~22 - 25 | Singlet | -CH₃ | Typical chemical shift for a methyl group on a pyridine ring. |

Expert Insights: The most revealing signals in the predicted ¹³C NMR spectrum are the two quartets for C-4 and the CF₃ carbon. The large coupling constant for the CF₃ carbon is a definitive indicator of its presence.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment | Rationale and Comparative Data |

| -63 to -66 | Singlet | CF₃ | The chemical shift is characteristic of a CF₃ group attached to a pyridine ring. In 2-amino-4-(trifluoromethyl)pyridine, the predicted shift is in this range.[1] |

Expert Insights: The ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp singlet, as there are no other fluorine atoms or nearby protons to cause coupling.

Experimental Protocols for NMR Data Acquisition

Caption: Standardized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching | Characteristic for primary amines. In 2-aminopyridine, these bands are observed in this region.[2] |

| 3100 - 3000 | Weak | Aromatic C-H stretching | Typical for C-H bonds on a pyridine ring. |

| 2980 - 2850 | Weak | Aliphatic C-H stretching | Corresponding to the methyl group. |

| 1640 - 1600 | Strong | N-H scissoring (bending) | A characteristic vibration for primary amines.[2] |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching | These vibrations are characteristic of the pyridine ring. |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) | The C-F bonds in the trifluoromethyl group will produce very strong and characteristic absorption bands. |

| 1330 - 1260 | Medium | Aromatic C-N stretching | The stretching vibration of the bond between the pyridine ring and the amino group. |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending | These bands can provide information about the substitution pattern of the pyridine ring. |

Experimental Protocol for IR Data Acquisition

Caption: Standardized workflow for IR data acquisition via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Notes |

| 176 | [M]⁺ | Molecular ion peak. The exact mass is 176.0561. |

| 157 | [M - F]⁺ | Loss of a fluorine atom. |

| 107 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This is expected to be a significant fragment. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Expert Insights: Under electron ionization (EI), the molecular ion should be clearly visible. The most prominent fragmentation pathway is likely the loss of the trifluoromethyl radical due to the relative stability of the resulting cation. Fragmentation of the pyridine ring itself is also expected.[3]

Experimental Protocol for MS Data Acquisition

Caption: Standardized workflow for EI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While experimental data is not currently available in the public domain, the analyses presented herein are grounded in established spectroscopic principles and data from closely related molecules. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the identification and characterization of this important chemical building block. The provided protocols offer standardized methods for the future acquisition of empirical data.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

- Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. International Journal of ChemTech Research, 11(05), 22-37.

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. MARCEL DEKKER, INC.

- Singh, P. P., & Seth, J. N. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27, 304-306.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. BenchChem.

- Mary, Y. S., & Balachandran, V. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals, 8(2), 1071-1078.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)pyridine-2-thiol and its Analogs. BenchChem.

- BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. BenchChem.

- de Petris, G., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC.

- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Brown, E. V., & Shambhu, M. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 2002-2005.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

6-Methyl-4-(trifluoromethyl)pyridin-2-amine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Introduction

This compound (CAS No. 165385-89-7) is a substituted aminopyridine derivative that serves as a critical intermediate in medicinal chemistry and drug discovery.[1] Its structural combination of a pyridine core, an activating amino group, a lipophilic trifluoromethyl group, and a methyl group creates a unique physicochemical profile. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties, often enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.[2] Compounds within the trifluoromethylpyridine class are key components in a range of biologically active molecules, including agrochemicals and pharmaceuticals.[2]

Understanding the solubility and stability of this compound is paramount for its effective application in research and development. These properties directly influence its handling, formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the theoretical and practical aspects of its solubility and stability, offering field-proven protocols for its characterization. It is designed for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Physicochemical Profile

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability studies. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 165385-89-7 | [1][3] |

| Molecular Formula | C₇H₇F₃N₂ | Calculated |

| Molecular Weight | 176.14 g/mol | Calculated |

| Structure | ||

| Predicted LogP | 1.8 - 2.2 | Various prediction models |

| Predicted pKa | 3.5 - 4.5 (for the pyridinium ion) | Various prediction models |

Note: Experimental data for properties such as melting point, boiling point, and specific pKa values are not widely available in public literature. The predicted values serve as estimations for guiding experimental design.

Solubility Analysis

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. The solubility of this compound is governed by the interplay of its functional groups.

Theoretical Considerations & Influencing Factors

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly increases the lipophilicity of the molecule, which tends to decrease solubility in aqueous media but enhance it in non-polar organic solvents.

-

Pyridine Ring and Amino Group (-NH₂): The basic nitrogen atoms in the pyridine ring and the exocyclic amino group are capable of protonation in acidic conditions. This ionization drastically increases the compound's polarity and its solubility in aqueous acidic solutions. Therefore, pH is a critical factor determining its aqueous solubility.

-

Methyl Group (-CH₃): This group contributes moderately to the overall lipophilicity of the molecule.

The combination of these features suggests that this compound will exhibit poor solubility in neutral water, moderate solubility in polar organic solvents, and significantly enhanced solubility in acidic aqueous buffers.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Causality in Protocol Design: This protocol is designed to achieve a true thermodynamic equilibrium between the solid and dissolved states of the compound. The extended equilibration time (48-72 hours) is crucial to ensure saturation is reached, while the use of a validated HPLC method provides accurate and specific quantification, avoiding interference from potential impurities or degradants.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired test solvent to each vial. Recommended solvents include:

-

Purified Water (e.g., Milli-Q®)

-

pH 2.0 Buffer (0.01 M HCl)

-

pH 7.4 Buffer (Phosphate-Buffered Saline, PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Acetonitrile (ACN)

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Agitate for 48-72 hours to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, let the vials stand for at least 1 hour to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the concentration using a validated, stability-indicating HPLC-UV or HPLC-MS method.

-

Calculation: Determine the solubility by correcting the measured concentration for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

This table provides a template for summarizing experimental results. Based on the compound's structure, the anticipated solubility trend is: DMSO > Acidic Buffer > Organic Solvents > Neutral Buffer/Water.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| DMSO | 25 | > 100 |

| Ethanol | 25 | 10 - 50 |

| Acetonitrile | 25 | 5 - 20 |

| pH 2.0 Buffer | 25 | 5 - 15 |

| pH 7.4 PBS | 25 | < 0.1 |

| Purified Water | 25 | < 0.1 |

Stability Assessment

Stability testing is crucial for defining storage conditions, shelf-life, and understanding potential degradation pathways that could impact a compound's efficacy and safety.

Factors Influencing Stability

-

Hydrolytic Stability: The aminopyridine core is generally stable to hydrolysis. However, extreme pH conditions combined with high temperatures could potentially promote degradation.

-

Oxidative Stability: The amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators. Amine degradation can be a complex process involving multiple pathways.[4][5]

-

Photostability: Aromatic and heteroaromatic systems can absorb UV radiation, leading to photochemical degradation.

-

Thermal Stability: The trifluoromethyl group generally imparts high thermal stability. However, the overall molecule's stability at elevated temperatures must be experimentally determined.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to accelerate the degradation of a compound to identify likely degradation products and establish a stability-indicating analytical method.

Causality in Protocol Design: The conditions are selected based on ICH guidelines to mimic potential environmental stresses. The goal is not complete destruction but rather to achieve 5-20% degradation, which is optimal for identifying primary degradation products and demonstrating the peak-purity resolving power of the analytical method. A control sample is essential to differentiate stress-induced changes from inherent impurities.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60 °C for 24-48 hours.

-

Base Hydrolysis: Add 1 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60 °C for 24-48 hours.

-

Oxidation: Add 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24-48 hours.

-

Thermal Stress: Heat a solution vial at 80 °C for 72 hours. Separately, store solid compound at 80 °C.

-

Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).

-

-

Control Sample: Store one vial of the stock solution protected from light at 4 °C.

-

Sample Quenching: At designated time points, withdraw samples. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively.

-

Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC method, ideally with a photodiode array (PDA) detector and a mass spectrometer (MS) to characterize degradants.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, check for the formation of new peaks, and assess peak purity.

Caption: Workflow for a Forced Degradation Study.

Recommended Storage Conditions

Based on general chemical principles for aminopyridine derivatives, this compound should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent moisture uptake and photodegradation.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a valuable building block whose utility is fundamentally linked to its physicochemical properties. Its solubility is predicted to be highly pH-dependent, with poor aqueous solubility at neutral pH that can be significantly enhanced under acidic conditions. The presence of the trifluoromethyl group suggests good metabolic and thermal stability, though it remains susceptible to specific oxidative and photolytic degradation pathways.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability profiles of this compound. Such data is indispensable for guiding formulation development, designing reliable biological assays, and ensuring the overall integrity and quality of research outcomes in the drug discovery pipeline.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.

- Chemsrc. (2025). CAS#:165385-89-7 | this compound.

-

Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.

- ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection | Request PDF.

- PubChem. (n.d.). 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.

- ChemicalBook. (n.d.). This compound | 165385-89-7.

-

Gouw, H., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. Retrieved from [Link]

- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

Sources

- 1. This compound | 165385-89-7 [amp.chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:165385-89-7 | this compound | Chemsrc [chemsrc.com]

- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Bioactive Compound Design

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a highly successful strategy in the development of novel agrochemicals and pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities associated with this privileged scaffold, delving into the fundamental physicochemical properties conferred by the trifluoromethyl group and the pyridine ring that drive its efficacy. We will examine the mechanistic underpinnings of TFMP-containing compounds across a spectrum of applications, including their roles as herbicides, insecticides, fungicides, and nematicides, as well as their therapeutic potential as anticancer, antibacterial, and antiviral agents. This document will further provide detailed, field-proven experimental protocols for the evaluation of these biological activities and visualize key concepts through structured diagrams, offering a comprehensive resource for scientists engaged in the discovery and development of next-generation bioactive molecules.

Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Moiety

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and agrochemical design, and its installation on a pyridine ring creates a scaffold with a unique and highly advantageous set of properties. The potent electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the pyridine ring, influencing its pKa and reactivity.[1] This electronic modulation, combined with the inherent characteristics of the pyridine nucleus, underpins the diverse biological activities observed in TFMP derivatives.[1][3]

Key physicochemical properties endowed by the TFMP moiety include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer in vivo half-life of the parent molecule.

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the cell membranes of pathogens or the gut wall in oral drug administration. This improved membrane penetration can lead to increased efficacy.

-

Modulation of Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to enhanced binding affinity to target proteins. It can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, that are not possible with a simple methyl group.

-

Altered Acidity/Basicity: The strong electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing a compound's solubility, absorption, and interaction with biological targets.[1]

These fundamental properties have been expertly leveraged to create a multitude of commercially successful products and promising clinical candidates, solidifying the TFMP scaffold as a critical tool in the design of bioactive compounds.[1][2]

Diverse Biological Activities of Trifluoromethylpyridines

The versatility of the TFMP scaffold is evident in its wide range of demonstrated biological activities, spanning from crop protection to human health.

Agrochemical Applications

Trifluoromethylpyridines have made a significant impact on modern agriculture, with numerous commercialized products used to control weeds, insects, fungi, and nematodes.[1]

-

Herbicidal Activity: The first commercialized TFMP-containing herbicide, fluazifop-butyl, demonstrated excellent efficacy against perennial grass weeds by inhibiting acetyl-CoA carboxylase (ACCase).[1][2][4] Other TFMP herbicides, such as flazasulfuron, act by inhibiting acetolactate synthase (ALS).[1][2][4] The incorporation of the TFMP moiety has been shown to improve translocation and overall herbicidal activity compared to non-fluorinated analogs.[1][2]

-

Insecticidal Activity: TFMP derivatives have been developed into potent insecticides. For instance, flonicamid is a selective aphicide, while sulfoxaflor targets sap-feeding insects.[4] The TFMP moiety is often a key component in compounds designed as insect growth regulators, like chlorfluazuron, which disrupts larval development.[4]

-

Fungicidal Activity: The fungicidal properties of TFMP derivatives have been well-documented. Fluazinam is a broad-spectrum fungicide that utilizes a 2,3-dichloro-5-(trifluoromethyl)pyridine core.[4] Studies have shown that trifluoromethyl-substituted pyridine derivatives can exhibit higher fungicidal activity compared to their chlorinated counterparts.[4]

-

Nematicidal Activity: More recent research has explored the use of TFMP-containing compounds as nematicides, with some piperazine derivatives showing promising activity against various nematode species.[5]

Pharmaceutical Applications

In the pharmaceutical arena, the TFMP scaffold is present in approved drugs and numerous clinical candidates, highlighting its therapeutic potential.[1][3]

-

Anticancer Activity: Trifluoromethylpyridine derivatives have shown significant promise as anticancer agents. They have been investigated as inhibitors of specific kinases involved in cancer cell proliferation, targeting crucial signaling pathways that drive tumor growth. For example, some thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[6]

-

Antiviral Activity: The non-peptide HIV protease inhibitor tipranavir is a notable example of a successful antiviral drug incorporating a TFMP moiety.[1] The presence of the TFMP group in tipranavir resulted in a tenfold increase in antiviral activity compared to its phenyl analog.[1] Furthermore, novel TFMP derivatives have been investigated for their activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[7][8]

-

Antibacterial Activity: The antibacterial properties of TFMP derivatives are an active area of research. The increased lipophilicity conferred by the trifluoromethyl group can facilitate better penetration of bacterial cell membranes, potentially leading to enhanced efficacy against challenging pathogens. Research has demonstrated the activity of TFMP derivatives against various plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae.[5][9] Additionally, specific (trifluoromethyl)pyridines have shown selective and potent activity against Chlamydia trachomatis.[10]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridines is intrinsically linked to their structure and the specific target they are designed to interact with.

Key Mechanisms of Action

The mechanisms by which TFMP-containing compounds exert their biological effects are diverse and target-specific.

-

Enzyme Inhibition: A common mechanism is the inhibition of critical enzymes. As mentioned, herbicides like fluazifop-butyl and haloxyfop-methyl inhibit ACCase, while sulfonylurea herbicides such as flazasulfuron target ALS.[1][2] In the realm of pharmaceuticals, tipranavir functions by inhibiting HIV protease.[1] The TFMP moiety often plays a crucial role in binding to the active site of these enzymes.

-

Disruption of Cellular Processes: Some TFMP derivatives function by disrupting fundamental cellular processes. For example, insect growth regulators interfere with chitin synthesis in insects, leading to developmental defects.[4] In bacteria, TFMP compounds can increase the permeability of cell membranes, leading to cell death.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of TFMP derivatives.

-

Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring can have a profound impact on biological activity. For instance, prior to 1990, many agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines.[1][2] However, since then, there has been an increase in derivatives with 6-trifluoromethyl substitution.[1][2]

-

Influence of Other Substituents: The nature and position of other substituents on the pyridine ring and elsewhere in the molecule are critical for fine-tuning activity. For example, in a series of TFMP-containing sulfonamides with herbicidal activity, compounds with an N-methyl group were found to be more active than those with a free NH group.[5]

-

Bioisosteric Replacement: A common strategy in the design of TFMP-containing compounds is the bioisosteric replacement of other groups, such as a phenyl ring, with the TFMP moiety. This can lead to significant improvements in activity, as exemplified by the tenfold higher antiviral activity of tipranavir compared to its phenyl analogue.[1]

Experimental Protocols for Biological Activity Assessment

The following section provides standardized, step-by-step protocols for evaluating the biological activity of novel trifluoromethylpyridine compounds.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a TFMP derivative on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (TFMP derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the TFMP test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a TFMP derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (TFMP derivative) dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the TFMP compound in CAMHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the in vivo anticancer efficacy of a TFMP derivative.

Objective: To assess the ability of a TFMP derivative to inhibit tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells for implantation

-

Test compound (TFMP derivative) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[11]

-

Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences between the treatment and control groups.

Visualizing Pathways and Workflows

Hypothetical Kinase Inhibition Pathway in Cancer

The following diagram illustrates a simplified signaling pathway that could be targeted by a TFMP-containing kinase inhibitor in cancer cells.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by a TFMP derivative.

General Workflow for In Vitro Biological Screening

This diagram outlines a typical workflow for the initial in vitro screening of a library of TFMP compounds.

Caption: A streamlined workflow for the in vitro screening and lead identification of TFMP compounds.

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold has firmly established itself as a privileged structural motif in the design of bioactive compounds. Its unique combination of physicochemical properties has been instrumental in the development of a wide array of successful agrochemicals and promising pharmaceutical agents.[1][2][3] The continued exploration of new synthetic methodologies for accessing diverse TFMP derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly fuel the discovery of next-generation molecules with enhanced efficacy, selectivity, and safety profiles. As we move forward, the strategic application of the TFMP moiety will remain a key enabler in addressing critical challenges in both agriculture and human health.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

FAO AGRIS. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023). [Link]

-

Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845–4858. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Valdivia, R. H., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(3), 633–644. [Link]

-

Wang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1048505. [Link]

-

ResearchGate. The commercial insecticide containing trifluoromethyl pyridine. [Link]

- Unknown Source. Trifluoromethylpyridine: an important active fragment for discovery of new pesticide.

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Guo, W., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36585–36593. [Link]

-

Xu, J., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(11), 4601-4610. [Link]

-

Jończyk, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6268. [Link]

-

Hembre, E. J., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 659938. [Link]

-

Shabir, G., et al. (2023). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports, 13(1), 10091. [Link]

-

Creative Animodel. In Vivo Efficacy Testing. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 10. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have proven invaluable in the optimization of lead compounds. Among the various fluorinated heterocycles, trifluoromethylpyridines (TFMPs) have emerged as particularly significant building blocks. This guide provides an in-depth technical overview of a specific and increasingly important TFMP derivative: 6-Methyl-4-(trifluoromethyl)pyridin-2-amine. We will delve into its discovery and history, detail its synthesis, explore its applications in drug development, and analyze the synergistic effects of its structural components.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 165385-89-7 |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise first synthesis of this compound is not extensively documented in seminal, standalone publications. Its emergence is more likely intertwined with the broader exploration of trifluoromethylpyridines as valuable intermediates in the agrochemical and pharmaceutical industries, a field that gained significant traction in the latter half of the 20th century. The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, building upon earlier work on benzotrifluorides.[1] Over the subsequent decades, extensive research into the synthesis of various substituted trifluoromethylpyridines has been conducted.

The development of synthetic routes to compounds like this compound was likely driven by the need for novel building blocks in drug discovery programs, particularly those targeting kinases. The strategic placement of the methyl and trifluoromethyl groups on the 2-aminopyridine scaffold offers a unique combination of properties that medicinal chemists can exploit to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-stage process, starting from a readily available dichlorinated pyridine derivative.

Stage 1: Synthesis of the Precursor, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

The key precursor for the final amination step is 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. A common and effective method for its preparation involves the selective methylation of 2,6-Dichloro-4-(trifluoromethyl)pyridine using a Grignard reagent.

Experimental Protocol:

-

Reaction Setup: A dry reaction flask is charged with a solution of 2,6-Dichloro-4-(trifluoromethyl)pyridine in an appropriate anhydrous ether solvent, such as tetrahydrofuran (THF). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: The solution is cooled to a low temperature (typically -78 °C to 0 °C). Methylmagnesium bromide (or a similar methyl Grignard reagent) is added dropwise to the reaction mixture. The temperature is carefully controlled during the addition.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the need for anhydrous conditions to prevent their decomposition.

-

Low Temperature: The low reaction temperature helps to control the exothermicity of the Grignard reaction and can improve the selectivity of the methylation.

-

Inert Atmosphere: Prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

Stage 2: Amination to this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the chloro group with an amino group. This is typically achieved by reacting the chloropyridine precursor with ammonia under elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is placed in a high-pressure reaction vessel (autoclave).

-

Amination: An aqueous or alcoholic solution of ammonia is added to the vessel. The vessel is sealed, and the mixture is heated to a temperature typically ranging from 150 °C to 200 °C. The reaction is maintained at this temperature for several hours.

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The nucleophilic aromatic substitution of a chloro group on an electron-deficient pyridine ring often requires forcing conditions to proceed at a reasonable rate.

-

Excess Ammonia: Ammonia is used in excess to drive the reaction to completion and to act as a solvent.

Visualizing the Synthetic Workflow:

Caption: Synthetic route to this compound.

The Role of this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the synergistic effects of its constituent functional groups on the 2-aminopyridine scaffold, a known "privileged structure" in drug discovery.

The "Magic Methyl" and the Power of the Trifluoromethyl Group

The term "magic methyl" in medicinal chemistry refers to the often profound and sometimes unexpected positive impact that the addition of a single methyl group can have on the biological activity and pharmacokinetic properties of a drug candidate. In the context of this compound, the 6-methyl group can:

-

Enhance Binding Affinity: The methyl group can engage in favorable van der Waals interactions within the binding pocket of a target protein, thereby increasing potency.

-

Block Metabolic Sites: A methyl group can sterically hinder access of metabolizing enzymes to adjacent sites on the molecule, thus improving metabolic stability and increasing the drug's half-life.

-

Modulate Physicochemical Properties: The addition of a methyl group can fine-tune the lipophilicity and solubility of the molecule.

The 4-trifluoromethyl group, on the other hand, contributes:

-

Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, further enhancing the metabolic stability of the molecule.

-

Modulation of Basicity: The strongly electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the pyridine nitrogen, which can be advantageous for avoiding off-target interactions and improving oral bioavailability.

Applications in Kinase Inhibitor Development

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents on the pyridine ring, such as the 6-methyl and 4-trifluoromethyl groups, then project into other regions of the binding pocket, allowing for the fine-tuning of potency and selectivity.

While specific marketed drugs containing the this compound moiety are not yet prevalent, its structural motifs are found in numerous patented series of kinase inhibitors, suggesting its active use in ongoing drug discovery programs targeting various kinases implicated in cancer and other diseases.

Visualizing the Application Logic:

Caption: The role of functional groups in kinase inhibitor design.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design and the importance of novel building blocks in advancing medicinal chemistry. The combination of a privileged 2-aminopyridine scaffold with the strategic placement of a "magic methyl" group and a trifluoromethyl moiety creates a versatile intermediate with a highly desirable set of properties for drug discovery. While its full potential is still being explored, its presence in the patent literature, particularly in the context of kinase inhibitors, points towards a bright future for this compound in the development of next-generation therapeutics. As our understanding of structure-activity relationships continues to evolve, we can expect to see this compound and its derivatives play an increasingly important role in the fight against a wide range of diseases.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]

Sources

The Strategic Deployment of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the 6-methyl-4-(trifluoromethyl)pyridin-2-amine scaffold and its analogs, a privileged structural motif in modern medicinal chemistry. We will dissect the synthetic strategies, delve into the nuanced physicochemical properties, and illuminate the diverse biological applications that have propelled these compounds to the forefront of therapeutic innovation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical entity in their programs.

The Ascendancy of a Privileged Scaffold: Why this compound?

The strategic incorporation of fluorine atoms has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase binding affinity through favorable interactions, and improve bioavailability.[1] When appended to a pyridine ring, a versatile heterocyclic system, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a unique confluence of properties that make them highly attractive for drug discovery.[2]

The this compound core, specifically, has emerged as a critical building block in the development of targeted therapies. The methyl group at the 6-position can provide a steric handle to influence conformation and can be a site for further functionalization, while the 2-amino group serves as a key vector for building out molecular complexity and engaging in crucial hydrogen bond interactions with biological targets.[3][4][5] This guide will explore the synthesis, properties, and applications of this important scaffold and its derivatives.

Synthetic Strategies: Accessing the Core and its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the scale of the synthesis.

Building the Trifluoromethylpyridine Core

Two primary strategies dominate the synthesis of trifluoromethylpyridines:

-

Pyridine Ring Construction: This approach involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile precursor for constructing the pyridine ring.[2]

-

Direct Trifluoromethylation: This method introduces the trifluoromethyl group onto a pre-existing pyridine ring. A common approach is the copper-mediated trifluoromethylation of a corresponding iodopyridine using reagents like Chen's reagent.[6]

The following diagram illustrates a generalized workflow for the synthesis of a substituted trifluoromethylpyridine.

Caption: Bimiralisib inhibits the PI3K/mTOR signaling pathway.

-

KRAS G12C Inhibition: The 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine scaffold is a key intermediate in the synthesis of divarasib, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. [6]This mutation is a significant driver in several cancers, and targeting it has been a major goal in oncology research.

Autoimmune Diseases: Modulation of RORγt

The retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Derivatives of 6-(trifluoromethyl)pyridine have been developed as potent RORγt inverse agonists. [7]The trifluoromethyl group has been shown to make important interactions with key residues in the RORγt binding pocket, contributing to the high potency of these compounds. [7]

Fibrosis: Inhibition of LOXL2

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, a process that is dysregulated in fibrotic diseases. A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective irreversible inhibitors of LOXL2. [8]The clinical candidate PAT-1251 emerged from this class of compounds and has entered Phase 1 clinical trials. [8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data.

-

Substitution at the 2-amino position: This position is a primary handle for introducing diversity and targeting specific interactions. For example, in the PI3K/mTOR inhibitors, elaboration at this position with a triazine moiety led to potent dual inhibitors. [4][5]* Modification of the pyridine ring: The methyl group at the 6-position appears to be important for the activity of some iNOS inhibitors, with removal or alteration leading to a loss of potency. [3]The trifluoromethyl group at the 4-position is crucial for the activity of RORγt inverse agonists, where it engages in key binding interactions. [7]* Analogs and Bioisosteres: Replacing the trifluoromethyl group with other functionalities like a difluoromethyl or cyano group can be used to fine-tune physicochemical properties such as lipophilicity and basicity. [1]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and highly valuable platform in drug discovery. The unique combination of the trifluoromethyl group, the pyridine core, and the strategically placed methyl and amino groups provides a rich foundation for the design of potent and selective modulators of a wide range of biological targets. The clinical success of compounds derived from this scaffold underscores its importance and potential. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives, the exploration of new therapeutic applications, and the use of computational methods to further refine the design of next-generation drug candidates based on this privileged core.

References

- Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. American Chemical Society.

- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.

- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Unknown Source.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

- Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Benchchem.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Substituted Pyridines: A Technical Guide for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of quantum chemical calculations as applied to substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] Understanding and predicting their electronic properties, reactivity, and intermolecular interactions through computational methods is a cornerstone of modern rational drug design.[1][5] This document moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to in silico investigation.

The Strategic Imperative for Computational Analysis of Pyridine Scaffolds

The pyridine ring is a versatile pharmacophore due to its polar, ionizable aromatic nature, which can enhance the solubility and bioavailability of drug candidates.[1] The electronic character of the pyridine ring, and consequently its pharmacological activity, can be finely tuned by the nature and position of its substituents.[5][6] Quantum chemical calculations provide a powerful lens to dissect these substituent effects, offering predictive insights into:

-

Reactivity and Metabolism: Predicting sites of nucleophilic or electrophilic attack, susceptibility to oxidation, and metabolic fate.[7]

-

Target Engagement: Understanding the non-covalent interactions that govern binding to biological targets.

-

Physicochemical Properties: Calculating properties like pKa, which are critical for drug absorption and distribution.[8]

-

Spectroscopic Characterization: Aiding in the interpretation and prediction of experimental spectra (IR, NMR, UV-Vis).[9][10]

This guide will focus on Density Functional Theory (DFT) as the primary computational engine, given its widespread adoption for providing a favorable balance of accuracy and computational cost in systems of pharmaceutical interest.[11]

Theoretical Foundations: A Primer on Key Quantum Chemical Descriptors

A successful computational study hinges on the correct choice of theoretical methods and the insightful interpretation of the calculated electronic properties. This section details the core descriptors relevant to the study of substituted pyridines.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor and greater susceptibility to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor and greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[5] A small gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Substituents dramatically modulate these orbital energies. Electron-donating groups (EDGs) like -NH2 or -OCH3 will raise the HOMO energy, while electron-withdrawing groups (EWGs) like -NO2 or -CN will lower the LUMO energy.[12][13]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a 3D map of the electronic charge distribution around a molecule. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[7][14]

-

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen, and are susceptible to electrophilic attack or hydrogen bond donation.[15][16][17]

-

Positive Potential Regions (Blue): Indicate electron-deficient areas, often found around hydrogen atoms attached to electronegative atoms, and are favorable for nucleophilic attack.

The MEP is particularly useful for visualizing how substituents alter the charge distribution across the pyridine ring, thereby influencing its interaction with biological targets.[7]

Natural Bond Orbital (NBO) Analysis